4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethyl-5-{7-oxabicyclo[410]heptan-1-yl}-1H-pyrazole is a complex organic compound with the molecular formula C₁₁H₁₅BrN₂O This compound is notable for its unique structure, which includes a bromine atom, an ethyl group, and a bicyclic oxabicycloheptane moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole typically involves multiple steps. One common method includes the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicycloheptane structure . This intermediate can then be further functionalized to introduce the bromine and ethyl groups, followed by the formation of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The bicyclic structure allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action for 4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structure. The oxabicycloheptane moiety may play a role in binding to these targets, while the pyrazole ring could be involved in modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the oxabicycloheptane structure but lacks the pyrazole ring and bromine atom.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: Contains a similar bicyclic structure but with different functional groups.
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) Adipate: Another compound with a similar bicyclic structure but different substituents.
Uniqueness
4-Bromo-1-ethyl-5-{7-oxabicyclo[410]heptan-1-yl}-1H-pyrazole is unique due to the combination of its bromine atom, ethyl group, and pyrazole ring attached to the oxabicycloheptane structure
Properties
Molecular Formula |
C11H15BrN2O |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-bromo-1-ethyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)pyrazole |
InChI |
InChI=1S/C11H15BrN2O/c1-2-14-10(8(12)7-13-14)11-6-4-3-5-9(11)15-11/h7,9H,2-6H2,1H3 |
InChI Key |
NDNSTKVNSRFWJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C23CCCCC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.